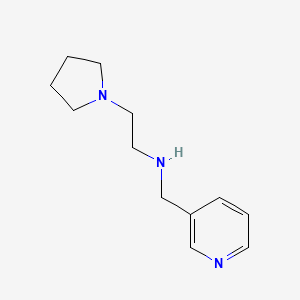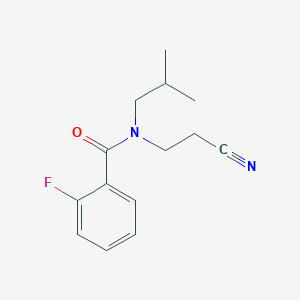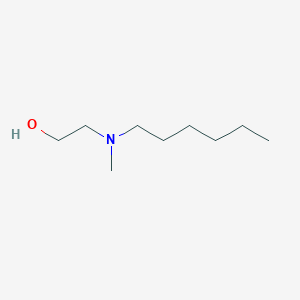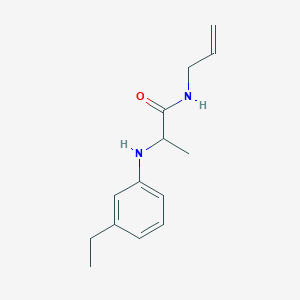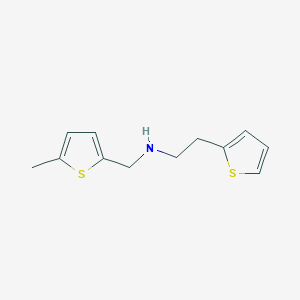
n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine: is an organic compound that features a thiophene ring, which is a sulfur-containing heterocycle. Compounds containing thiophene rings are known for their stability and are often used in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Alkylation: The methyl group can be introduced via alkylation reactions using methyl halides.
Amination: The amine group can be introduced through nucleophilic substitution reactions using amine sources.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst use to maximize efficiency.
化学反応の分析
Types of Reactions
n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine: can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of materials with specific electronic properties.
作用機序
The mechanism of action of n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Thiophene: A simpler compound with a single thiophene ring.
2-Aminothiophene: Contains an amine group attached to the thiophene ring.
5-Methylthiophene: A thiophene ring with a methyl substituent.
Uniqueness
n-((5-Methylthiophen-2-yl)methyl)-2-(thiophen-2-yl)ethan-1-amine: is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other thiophene derivatives.
特性
分子式 |
C12H15NS2 |
|---|---|
分子量 |
237.4 g/mol |
IUPAC名 |
N-[(5-methylthiophen-2-yl)methyl]-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C12H15NS2/c1-10-4-5-12(15-10)9-13-7-6-11-3-2-8-14-11/h2-5,8,13H,6-7,9H2,1H3 |
InChIキー |
NRNNVOAZQIXUKB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)CNCCC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
![n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide](/img/structure/B14892777.png)
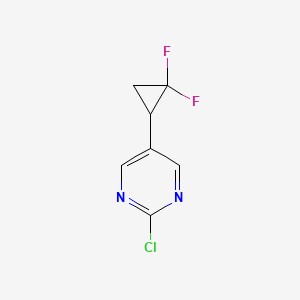
![4-Fluoro-2-[(4-thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14892782.png)

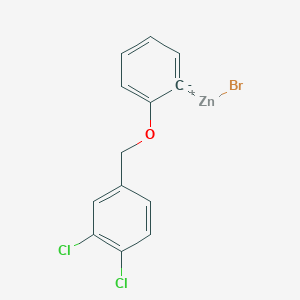
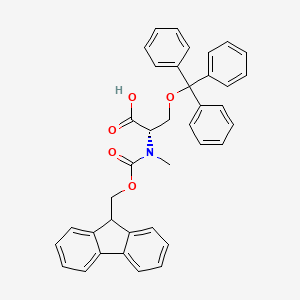


![2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892840.png)
